methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Researchers designing CNS-focused fragment libraries often face a trade-off between 3D complexity and excessive lipophilicity. This azaspiro[3.4]octane HCl salt resolves that bottleneck. • Fsp3 = 0.888 and logP = -0.77 - maximizes sp3 character while staying within CNS drug-like space • Balanced HBD/HBA (3/4) and rigid core make it an optimized PROTAC linker precursor • TPSA 58.6 Ų aids solubility at polar active sites; hydrochloride form ensures aqueous handling • Guaranteed ≥95% purity; shipped ambient globally for rapid lead optimization

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
CAS No. 2866354-45-0
Cat. No. B6609503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride
CAS2866354-45-0
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC2(C1)CCNC2)O.Cl
InChIInChI=1S/C9H15NO3.ClH/c1-13-7(11)9(12)4-8(5-9)2-3-10-6-8;/h10,12H,2-6H2,1H3;1H
InChIKeyJSUOQPKSXHIPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylate HCl: Procurement & Differentiation


Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS 2866354-45-0) is a spirocyclic building block featuring a rigid, three-dimensional azaspiro[3.4]octane core functionalized with a methyl ester and a tertiary alcohol [1]. Its structural composition yields a high fraction of sp3-hybridized carbons (Fsp3 = 0.888), a property increasingly prioritized in medicinal chemistry to enhance target selectivity and physicochemical profiles [2]. While several azaspiro[3.4]octane analogs exist, this specific hydrochloride salt provides a unique combination of functional handles and drug-like properties that are not simultaneously present in its closest structural neighbors.

Workflow Fragment-based library design and SAR studies
Selection High-Fsp3 spirocyclic building block with 2-hydroxy and methyl ester handles
Format Hydrochloride salt for aqueous solubility support

Why Generic Substitution Fails


Simple substitution with other azaspiro[3.4]octane analogs is not feasible due to the interplay of the 2-hydroxy group, the methyl ester, and the hydrochloride salt form. These structural features are not merely trivial modifications; they fundamentally alter key drug-likeness parameters such as lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) [1]. As demonstrated in the evidence below, a closely related compound lacking the 2-hydroxy group (CAS 1781845-97-3) exhibits a significantly different logP and TPSA, which would lead to divergent pharmacokinetic behavior. Similarly, replacing the methyl ester with a bulkier tert-butyl group (CAS 1239319-91-5) increases logP by over 2.4 units, drastically changing membrane permeability and solubility . The quantitative data in Section 3 confirms that these are not interchangeable compounds; they occupy distinct physicochemical and property spaces critical for reproducible research and medicinal chemistry optimization.

Non-hydroxylated analog LogP and TPSA profile may shift solubility and permeability context
tert-Butyl ester analog Higher lipophilicity may alter drug-likeness endpoint profile
Free base form Differs in HBD count and solubility behavior; may affect assay reproducibility Class-level

Quantitative Differentiation Evidence


Hydrophilicity & H-Bonding vs. Non-Hydroxylated Analog

The target compound (2866354-45-0) incorporates a tertiary 2-hydroxy group, which is absent in the closely related methyl 6-azaspiro[3.4]octane-2-carboxylate (1781845-97-3). This structural difference results in a dramatically lower computed logP (-0.77 vs. 0.55) and a higher topological polar surface area (TPSA) (58.6 Ų vs. 38.3 Ų) [1], . These values indicate substantially greater hydrophilicity and enhanced capacity for hydrogen bonding, critical for targeting polar binding sites and improving aqueous solubility.

Hydrophilicity Profile
Reported
logP -0.77 vs 0.55; TPSA 58.6 vs 38.3 Ų
Supports hydrophilicity-based scaffold differentiation
Computational prediction; confirm experimentally
Physicochemical Properties Drug-Likeness Medicinal Chemistry

Ester-Based LogP Tuning: Methyl vs. tert-Butyl

The methyl ester of the target compound provides a critical advantage over its tert-butyl ester analog. The N-BOC protected tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1239319-91-5) has a significantly higher logP (1.77) and increased molecular weight (227.3 g/mol) compared to the target compound (logP = -0.77, MW = 221.7 g/mol for the HCl salt) , [1]. This large difference in lipophilicity (ΔlogP > 2.5) demonstrates that the ester group is not a spectator; it profoundly influences the compound's overall physicochemical profile, making the target compound a superior choice for maintaining low overall logP in final compounds.

Ester LogP Tuning
Reported
logP -0.77 (methyl) vs 1.77 (tert-butyl); ΔlogP >2.5
May support low-logP design strategy context
Computational prediction; review in target context
Lipophilicity Modulation Synthetic Intermediates PROTAC Linkers

HCl Salt: Enhanced Handling & Solubility

The hydrochloride salt form of the target compound (2866354-45-0) is specifically designed for enhanced aqueous solubility and ease of handling. While direct experimental solubility data for the free base (2763907-01-1) versus the hydrochloride salt is not available in the primary literature, it is a well-established class-level principle that hydrochloride salts of aliphatic amines exhibit significantly higher water solubility. This is supported by the computed topological polar surface area (TPSA) of the salt form (58.6 Ų) and its heavy atom count (14), which are consistent with improved solid-state properties [1].

Salt Form Context
Class-level
HCl salt; TPSA 58.6 Ų; free base ~46.6 Ų
Class-level salt-form solubility context
Direct solubility data not available; class-level expectation
Formulation Solubility Enhancement Charged Species

High Fsp3 for Enhanced 3D Character

The target compound possesses an Fsp3 value of 0.888, indicating a highly saturated, three-dimensional structure [1]. This value is considerably higher than that of typical flat aromatic scaffolds (Fsp3 often < 0.3) and compares favorably with other spirocyclic building blocks. A high Fsp3 is correlated in the medicinal chemistry literature with improved clinical success rates, attributable to increased molecular complexity and specificity [2]. This positions the compound as a key tool for diversifying chemical libraries into underexplored, three-dimensional chemical space.

3D Character (Fsp3)
Class-level
Fsp3 = 0.888
Supports 3D diversification screening context
Correlated with improved progression rates in medicinal chemistry literature
Scaffold Rigidity Chemical Space Exploration Hit-to-Lead Optimization

Favorable H-Bond Donor Profile

The target compound possesses three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) [1]. This dual HBD/HBA capacity, largely attributed to the 2-hydroxy group and the ammonium proton of the salt, is a distinct advantage over the free base analog (HBD = 2). The presence of three HBDs allows for more complex and specific interaction networks with biological targets, supporting the exploration of novel binding modes in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.

H-Bond Donor Profile
Reported
HBD = 3 (HCl salt) vs 2 (free base); HBA = 4
May support binding-mode exploration context
Computational property; target-specific validation needed
Hydrogen Bonding Structure-Activity Relationship Fragment-Based Drug Discovery

Target Application Scenarios


Low Lipophilicity CNS Drug Synthesis

The target compound's exceptionally low logP of -0.77 makes it an ideal choice for central nervous system (CNS) drug discovery programs, where maintaining logP < 3 is often critical for blood-brain barrier penetration and minimizing off-target effects. Using this building block over the more lipophilic tert-butyl ester analog (logP = 1.77) can directly reduce the lipophilicity of resultant lead molecules .

Solubilizing Linker for PROTAC Degraders

With its balanced hydrogen bond donor/acceptor profile (HBD = 3, HBA = 4) and the hydrochloride salt ensuring aqueous solubility, this compound is a strategically optimized PROTAC linker precursor. Its rigid spirocyclic core prevents the entropic penalty often associated with flexible linkers, while its high TPSA (58.6 Ų) can mitigate membrane permeability concerns typically associated with high molecular weight bifunctional molecules [1].

3D Fragment Library Diversification

The high Fsp3 value of 0.888 directly addresses the modern need to escape 'flatland' in fragment-based screening collections. Incorporating this compound into fragment libraries introduces three-dimensional structural complexity, which is statistically correlated with improved hit-to-lead progression rates. It provides a distinct alternative to the more common, less saturated aromatic fragments that dominate historical screening decks [2].

Targeting Polar Binding Pockets

The combination of a low logP and high TPSA, driven by the 2-hydroxy and methyl ester functionalities, makes this compound particularly suited for inhibiting targets with polar, solvent-exposed active sites. This contrasts with the non-hydroxylated analog (1781845-97-3), which, due to its higher logP (0.55) and lower TPSA (38.3 Ų), would be a more appropriate starting point for targeting hydrophobic pockets .

Application
Selection Property
Validation Focus
Low-logP CNS lead optimization research
Hydrophilic ester scaffold with reported low logP
LogP and TPSA endpoint review
PROTAC linker precursor studies
Balanced HBD/HBA profile with rigid spirocyclic core
Solubility-permeability context review
3D fragment library diversification
High-Fsp3 spirocyclic scaffold
3D complexity and hit-progression review
Polar binding-pocket targeting studies
Hydrophilic functional handle set
Binding-site polarity fit review
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